BenchChemオンラインストアへようこそ!

Chorionic gonadotrophin

Assisted Reproductive Technology Protein Purification Bioactivity Assay

Urinary hCG contains protein contaminants and variable IU/mg; recombinant hCG offers ≥10,000 IU/mg lot consistency and negligible impurities, critical for reproducible receptor signaling and IVF outcomes. Specify purity threshold, bioactivity unit requirements, and intended research or clinical application at inquiry to ensure matched lot potency.

Molecular Formula C11H19N3O6S
Molecular Weight 321.35 g/mol
CAS No. 9002-61-3
Cat. No. B8822707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChorionic gonadotrophin
CAS9002-61-3
Molecular FormulaC11H19N3O6S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CC(=O)NC(CS)C(=O)NCC(=O)O
InChIInChI=1S/C11H19N3O6S/c12-6(11(19)20)2-1-3-8(15)14-7(5-21)10(18)13-4-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
InChIKeyXFOOPZIJVVDYHI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0 iu / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN WATER;  SOL IN AQ GLYCEROL & GLYCOLS;  INSOL IN USUAL ANHYD ORG SOLVENTS

Chorionic Gonadotrophin (hCG) 9002-61-3 for Research and Therapeutic Use: An Overview


Chorionic gonadotrophin (hCG, CAS 9002-61-3) is a heterodimeric glycoprotein hormone composed of an alpha subunit identical to that of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH), and a unique beta subunit that confers its specific biological activity . Primarily produced by the placenta, hCG binds to and activates the LH/CG receptor (LHCGR) with high potency, making it a cornerstone in reproductive medicine for ovulation induction, final follicular maturation in assisted reproductive technology (ART), and treatment of hypogonadism . It is available in urinary-derived (u-hCG) and recombinant (r-hCG) formats, which exhibit critical differences in purity, specific activity, and clinical performance that are essential for scientific selection and procurement [1].

Why Generic Substitution of Chorionic Gonadotrophin (hCG) 9002-61-3 is Not Advisable


Substituting one hCG product for another, even within the same class, is not a straightforward process due to significant variations in manufacturing processes that lead to critical differences in purity, specific activity, and the presence of contaminating proteins [1]. Urinary-derived hCG (u-hCG) preparations are known to contain a range of urine-derived protein contaminants and hCG-related metabolites, whereas recombinant hCG (r-hCG) is essentially free of such contaminants and exhibits a much higher and more consistent specific activity [1]. These molecular differences translate into quantifiable disparities in pharmacokinetic profiles and clinical outcomes, such as differences in the area under the curve (AUC) and live birth rates in IVF, directly impacting therapeutic efficacy and safety [2][3]. Furthermore, the functional selectivity of hCG at the LH/CG receptor differs markedly from its closest analog, human LH, rendering them non-equivalent in signaling outcomes .

Quantitative Evidence Guide for Chorionic Gonadotrophin (hCG) 9002-61-3 Differentiation


Recombinant hCG (r-hCG) Exhibits 5.2-Fold Higher Specific Activity than Highly Purified Urinary hCG (u-hCG)

Recombinant hCG (Ovitrelle) demonstrates a specific activity of 26,000 IU/mg, compared to 5,000 IU/mg for a highly purified urinary hCG preparation (Gonasi HP), representing a 5.2-fold increase in potency per milligram of protein [1]. This difference arises from the recombinant manufacturing process, which yields a product free from the contaminant proteins and hCG-related metabolites found in urinary extracts [1].

Assisted Reproductive Technology Protein Purification Bioactivity Assay

hCG Displays 30-Fold Greater Potency than Human LH for cAMP Production at the LH/CG Receptor

In HEK293 cells transiently expressing the human LH/CG receptor, hCG and hLH trigger identical maximal cAMP responses. However, the concentration of hCG required to achieve 50% of that maximal effect (EC50) is 30 times lower than that required for hLH . Specifically, the EC50 for hCG was 12.91 ± 1.48 pM, compared to 378.6 ± 1.2 pM for hLH .

Receptor Pharmacology Endocrinology Signal Transduction

Recombinant hCG is Free from Urinary Protein Contaminants Present in Purified Urinary hCG

Analytical comparison of a recombinant hCG (Ovitrelle) and a highly purified urinary hCG (Gonasi HP) revealed that the urinary preparation contained identifiable contaminant proteins, including Epidermal Growth Factor (EGF) and Eosinophil Derived Neurotoxin (EDN), in addition to high levels of oxidized hCG [1]. In contrast, the recombinant product was found to be essentially intact hCG, free from contaminant proteins and with very low levels of oxidized hCG [1].

Proteomics Drug Purity Manufacturing Process

Recombinant hCG Triggering Results in 71.6% Higher Delivery Rate than Urinary-Derived hCG in IVF Cycles

In a prospective randomized controlled trial involving 119 patients undergoing single-blastocyst IVF antagonist cycles, the use of recombinant hCG (250 μg) for final oocyte maturation resulted in a delivery rate of 44.1%, compared to 25.7% for patients triggered with urinary-derived hCG (10,000 IU) [1]. This represents a relative increase of 71.6% in the delivery rate favoring the recombinant preparation [1].

In Vitro Fertilization Clinical Trial Reproductive Outcomes

Recombinant hCG Demonstrates a Different Pharmacokinetic Profile Leading to Greater Systemic Exposure than Urinary hCG

A population pharmacokinetic analysis comparing recombinant hCG (Ovidrel) and urinary hCG (Profasi) in women undergoing superovulation found differences in their elimination rates and apparent volumes of distribution [1]. The elimination half-life (t1/2) for r-hCG was 30-34 hours, compared to 29-38 hours for u-hCG [1]. These differences in model parameters resulted in a greater post-hoc area under the curve (AUC) for r-hCG, indicating greater systemic exposure [1].

Pharmacokinetics Drug Formulation Exposure-Response

Application Scenarios for Chorionic Gonadotrophin (hCG) 9002-61-3 Based on Differentiating Evidence


Assisted Reproductive Technology (ART) Requiring Maximal Live Birth Rate Outcomes

In IVF centers prioritizing live birth rates, the evidence supports the preferential procurement and use of recombinant hCG (r-hCG) for final oocyte maturation. A randomized controlled trial demonstrated a 71.6% relative increase in delivery rate with r-hCG compared to u-hCG (44.1% vs. 25.7%) in a single-blastocyst transfer antagonist protocol [1]. This clinically significant outcome advantage provides a strong rationale for selecting r-hCG in similar patient populations to optimize the chances of a successful pregnancy.

Fundamental Research on LH/CG Receptor Signaling and Functional Selectivity

For basic and translational research focused on dissecting the biased agonism of the LH/CG receptor, highly purified hCG is an essential tool. The data show that hCG is 30-fold more potent than human LH at stimulating cAMP production (EC50 of 12.91 pM vs. 378.6 pM) [1]. This quantitative difference in potency, coupled with known qualitative differences in downstream signaling (e.g., β-arrestin recruitment), makes hCG indispensable for studies where the specific pharmacological profile of the ligand is a critical variable.

High-Purity Research Applications Requiring Defined Molecular Stimuli

In cell biology and proteomics studies where experimental confounders must be minimized, recombinant hCG is the reagent of choice. Unlike urinary-derived preparations, which are documented to contain contaminant proteins such as EGF and EDN, r-hCG is essentially free of these impurities [1]. This purity ensures that any observed biological effects can be confidently attributed to hCG receptor activation rather than off-target signaling from co-purified bioactive factors, thereby safeguarding experimental integrity.

Reproductive Endocrinology Studies Requiring Sustained, High-Potency LHCGR Activation

Investigations into the prolonged effects of LHCGR activation on steroidogenesis, follicular development, or luteal function benefit from the use of hCG over its short-acting analog, hLH. The 30-fold greater potency of hCG for cAMP production [1], combined with its well-documented longer in vivo half-life, makes it the superior ligand for experimental models requiring a robust and sustained receptor stimulus, ensuring a clear and quantifiable signal over extended time courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chorionic gonadotrophin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.